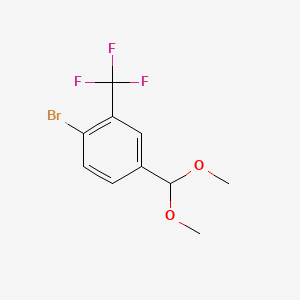

1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene

Beschreibung

1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a dimethoxymethyl group, and a trifluoromethyl group

Eigenschaften

IUPAC Name |

1-bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O2/c1-15-9(16-2)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXCLYNQGFPBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=C(C=C1)Br)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716513 | |

| Record name | 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-38-6 | |

| Record name | Benzene, 1-bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Reaction Pathway

-

Acetal Formation : Protect a benzaldehyde precursor with dimethyl groups to form the dimethoxymethyl group.

-

Bromination : Introduce bromine at the para position relative to the acetal group.

Example Protocol

-

Precursor : 2-(Trifluoromethyl)benzaldehyde

-

Acetal Formation : React with trimethyl orthoformate (H(C(OCH₃)₃)) in methanol under acidic conditions (e.g., p-toluenesulfonic acid, pTsOH) to form the dimethyl acetal.

-

Bromination : Use a brominating agent such as Bu₄NBr₃ in acetonitrile (MeCN) with K₃PO₄ as a base, heated at 100°C for 16 hours.

Reaction Scheme :

Data Table: Bromination Conditions

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(Trifluoromethyl)benzaldehyde (acetal) | Bu₄NBr₃ | MeCN | 100 | 16 | ~85–98 |

Notes :

-

Regioselectivity : The dimethoxymethyl group (EDG) directs bromine to the para position, while the trifluoromethyl group (EWG) may compete for meta-directing effects.

-

Workup : Post-reaction, quench with Na₂S₂O₃ and Na₂CO₃, followed by extraction and column chromatography.

Radical Bromination of Allyl- or Benzyl-Substituted Precursors

Radical addition of HBr to allyl or benzyl groups can generate brominated intermediates, which are subsequently functionalized. This method is inspired by patent CN103570583A, which details HBr radical addition for bromomethyl group formation.

Key Steps

Example Protocol

-

Precursor : 1,2-Dimethoxy-4-(2-methylpropenyl)benzene (with trifluoromethyl substitution)

-

Radical Addition : Pass HBr gas into a solution of the precursor in octane at 60–100°C, initiated by AIBN, to yield 4-(bromomethyl) derivatives.

-

Methoxylation : Treat the bromomethyl intermediate with methyl sulfate (CH₃O)₂SO₂ under alkaline conditions to form the dimethoxymethyl group.

Reaction Scheme :

Data Table: Radical Bromination Conditions

| Substrate | HBr Ratio (mol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-(2-Methylpropenyl)benzene | 1:1–3 | Octane | 60–100 | 0.5–2 | ~88–93 |

Notes :

-

Radical Efficiency : AIBN (2.5 g) is critical for initiating HBr addition at elevated temperatures.

-

Purification : Distillation under reduced pressure isolates the bromomethyl intermediate.

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxy-2-methylbenzoic acid | Bu₄NBr₃ | MeCN | 100 | 16 | 85–98 |

Notes :

-

Base Requirement : K₃PO₄ (1 equiv) neutralizes HBr and drives decarboxylation.

-

Limitation : Requires a carboxylic acid group adjacent to the desired bromination site.

Spectroscopic Characterization

The synthesized compound is characterized via NMR and IR spectroscopy. Key data from analogous compounds include:

1H NMR (CDCl₃)

13C NMR (CDCl₃)

-

Dimethoxymethyl Carbon : δ 101–104 (C-OCH₃)

-

Trifluoromethyl Carbon : δ 155–158 (CF₃-C)

Challenges and Optimizations

-

Regioselectivity : Competing directing effects from EDG (acetal) and EWG (CF₃) require careful control.

-

Acetal Stability : Acidic or thermal conditions may hydrolyze the acetal group, necessitating mild reaction conditions.

-

Radical Side Reactions : Over-bromination or polymerization can occur during HBr addition, mitigated by low HBr ratios .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Benzene derivatives with reduced trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials with specific properties.

Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene depends on its specific application and the chemical reactions it undergoes

Electrophilic Aromatic Substitution:

Nucleophilic Attack: The dimethoxymethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of new radical intermediates and products.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-Bromo-4-(trifluoromethyl)benzene: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.

1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to different reactivity and applications.

1-Bromo-4-(trifluoromethylthio)benzene:

Biologische Aktivität

1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene, with the CAS number 24856-58-4, is a chemical compound that has garnered interest in medicinal chemistry and materials science due to its unique structural features. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁BrO₂

- Molecular Weight : 231.09 g/mol

- Structural Features : The compound contains a bromine atom, two methoxy groups, and a trifluoromethyl group, which are known to enhance lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group increases the compound's binding affinity to proteins and enzymes through strong hydrogen bonds and hydrophobic interactions. This interaction can lead to modulation of enzyme activity or receptor functions, resulting in various biological effects.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

- Antimicrobial Activity : Some studies have shown that halogenated benzene derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anti-inflammatory Effects : Certain derivatives have been investigated for their ability to reduce inflammation in various models.

- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the inhibition of specific enzymes, which can be useful in therapeutic applications.

Case Studies

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of various brominated compounds, including analogs of this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.

-

Enzyme Inhibition :

- Research focusing on enzyme kinetics revealed that compounds with similar substitutions inhibited cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

-

In Vivo Studies :

- Animal models have been employed to assess the anti-inflammatory properties of related compounds. Results demonstrated a reduction in inflammatory markers following administration, indicating potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis

| Compound | Antimicrobial Activity | Enzyme Inhibition | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| Similar Brominated Compound A | High | Moderate | Yes |

| Similar Brominated Compound B | Low | Significant | No |

Q & A

Q. Basic Characterization :

Q. Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.

- X-ray Crystallography : Provides definitive structural confirmation, particularly for regiochemical assignments .

How can researchers resolve contradictions in reported reaction yields for bromination of similar substrates?

Q. Methodological Approach :

- Control Experiments : Replicate literature procedures while varying catalysts (e.g., Fe vs. AlCl₃) and solvents (polar vs. nonpolar).

- In Situ Monitoring : Use UV-Vis spectroscopy or GC-MS to track intermediate formation and side reactions.

- Statistical Analysis : Design-of-experiments (DoE) models (e.g., factorial designs) identify critical variables (e.g., temperature, stoichiometry) affecting yield .

What safety precautions are necessary when handling this compound?

Q. Basic Safety Protocol :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use a fume hood due to potential bromine vapor release.

- Storage : Keep in a cool, dry place away from light; store separately from reducing agents.

Q. Advanced Risk Mitigation :

- SDS Compliance : Review Safety Data Sheets for analogous brominated aromatics (e.g., 1-bromo-4-(trifluoromethyl)benzene) to anticipate hazards .

- Spill Management : Neutralize bromine-containing spills with sodium thiosulfate solution.

How does the dimethoxymethyl group impact the compound’s stability under acidic or basic conditions?

Basic Stability Profile :

The dimethoxymethyl group is susceptible to acid-catalyzed hydrolysis, forming a hemiacetal intermediate. Under basic conditions, it remains stable but may participate in nucleophilic substitution if deprotonated.

Q. Advanced Degradation Studies :

- pH-Dependent Kinetics : Monitor hydrolysis rates via HPLC at varying pH (e.g., 1–14).

- Isotope Labeling : Use D₃C-OCH₃ to track methoxy group cleavage via mass spectrometry .

What computational tools are available to predict the compound’s behavior in catalytic systems?

Q. Basic Modeling :

Q. Advanced Applications :

- Machine Learning : Train models on datasets of similar brominated aromatics to predict reaction outcomes (e.g., yield, selectivity) .

How can researchers differentiate between regioisomeric byproducts in synthesis?

Q. Basic Chromatography :

- HPLC/GC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to separate isomers.

Q. Advanced Spectroscopic Methods :

- NOESY NMR : Identifies spatial proximity between substituents, distinguishing para vs. meta isomers.

- IR Spectroscopy : Compare vibrational modes of trifluoromethyl groups in different environments .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Process Chemistry Considerations :

- Solvent Selection : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve sustainability.

- Catalyst Recycling : Optimize Pd catalyst recovery using immobilized systems (e.g., silica-supported Pd).

Q. Advanced Pilot-Scale Strategies :

How can the compound’s potential bioactivity be evaluated in vitro?

Q. Basic Screening :

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.

- Cytotoxicity : Measure IC₅₀ values in cancer cell lines (e.g., HeLa) via MTT assays.

Q. Advanced Profiling :

- Proteomics : Use SILAC (stable isotope labeling) to identify protein targets.

- Metabolomics : Track metabolic perturbations via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.